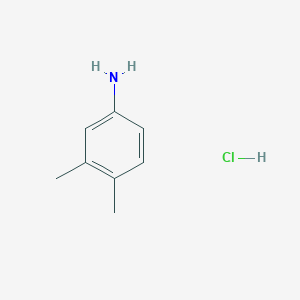

3,4-Dimethylaniline hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,4-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.ClH/c1-6-3-4-8(9)5-7(6)2;/h3-5H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZCOOMMDVDZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7356-54-9 | |

| Record name | NSC53527 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-dimethylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Dimethylaniline hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 3,4-Dimethylaniline Hydrochloride

Abstract

This guide provides a comprehensive technical overview of the synthetic pathway for this compound, a key intermediate in the production of pharmaceuticals like Vitamin B2 (Riboflavin), as well as various dyes and pesticides.[1][2][3] The primary focus is on the robust and widely adopted method of catalytic hydrogenation of 3,4-dimethylnitrobenzene to yield 3,4-dimethylaniline, followed by its conversion to the hydrochloride salt. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses critical process parameters, safety considerations, and purification techniques. The content is structured to serve as a practical reference for researchers, chemists, and professionals in drug development and chemical manufacturing.

Introduction: Significance and Synthetic Strategy

3,4-Dimethylaniline, also known as 3,4-xylidine, is a primary arylamine of significant industrial importance.[1][3] Its hydrochloride salt is often preferred for its improved stability, higher melting point, and solubility in aqueous media, which can be advantageous for certain downstream applications.

While several synthetic routes exist, including the ammonolysis of 4-bromo-o-xylene, the most prevalent and efficient pathway commences with the reduction of the corresponding nitroarene, 3,4-dimethylnitrobenzene.[4][5] This approach is favored due to the ready availability of the starting material via the nitration of o-xylene and the high yields and purity achievable through modern reduction techniques.

This guide will detail the synthesis in two principal stages:

-

Stage 1: Reduction of 3,4-dimethylnitrobenzene to 3,4-dimethylaniline.

-

Stage 2: Conversion of 3,4-dimethylaniline to this compound.

Stage 1: Synthesis of 3,4-Dimethylaniline via Catalytic Hydrogenation

The reduction of a nitro group to a primary amine is a cornerstone transformation in organic synthesis.[6] Among the various methods—such as using reducing metals (Fe, Sn, Zn) in acidic media—catalytic hydrogenation offers superior chemoselectivity, cleaner reaction profiles, and easier product isolation.[7][8]

Reaction Mechanism

The catalytic hydrogenation of a nitroarene is a multi-step process that occurs on the surface of a heterogeneous catalyst, typically Palladium on Carbon (Pd/C) or Raney Nickel.[6][9] The generally accepted mechanism involves the sequential reduction of the nitro group, proceeding through nitroso and hydroxylamine intermediates before yielding the final aniline product.[6][10][11]

The pathway can be summarized as: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

Hydrogen gas is adsorbed onto the catalyst surface and dissociates into reactive hydrogen atoms.[11] These atoms are then transferred to the nitro group of the substrate, which is also adsorbed on the catalyst surface, leading to the stepwise reduction.

Overall Synthesis Pathway Diagram

Caption: Overall reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established methodologies for the catalytic reduction of nitroarenes.[8][12][13]

Materials & Equipment:

-

3,4-Dimethylnitrobenzene

-

5% Palladium on Carbon (Pd/C) catalyst

-

Methanol or Ethanol (solvent)

-

Hydrogen gas source

-

Parr hydrogenator or similar high-pressure autoclave

-

Buchner funnel and filter flask

-

Celite® or other filter aid

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reactor Charging: In a suitable high-pressure autoclave, charge 3,4-dimethylnitrobenzene (e.g., 40.0 g, 0.265 mol).

-

Solvent and Catalyst Addition: Add methanol (200 mL) to dissolve the starting material. Carefully add the 5% Pd/C catalyst (approx. 1-2% by weight of the nitro compound). Note: The catalyst should be handled with care, especially when dry, as it can be pyrophoric.

-

System Purge: Seal the reactor. Purge the system several times with an inert gas (e.g., nitrogen) to remove all oxygen, followed by several purges with hydrogen gas.

-

Hydrogenation: Pressurize the reactor with hydrogen to 4-5 bar (approx. 60-75 psi).[8][12] Begin vigorous stirring and heat the reaction mixture to 50-60°C.

-

Reaction Monitoring: The reaction is exothermic. Monitor the temperature and pressure. A drop in hydrogen pressure indicates consumption and progress of the reaction. The reaction is typically complete within 2-4 hours, which can be confirmed by TLC or GC analysis.

-

Cooling and Depressurization: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature. Carefully vent the excess hydrogen pressure. Purge the system with nitrogen before opening.

-

Catalyst Filtration: The reaction mixture contains a fine black powder (the catalyst). To remove it, dilute the mixture with additional methanol and filter it through a pad of Celite® in a Buchner funnel. Causality: Celite prevents the fine catalyst particles from clogging the filter paper and ensures complete removal. Wash the filter cake with small portions of methanol to recover all the product.

-

Solvent Removal: Combine the filtrate and washings. Remove the solvent using a rotary evaporator to yield the crude 3,4-dimethylaniline as an oily or low-melting solid.

Purification of 3,4-Dimethylaniline

The crude product can be purified by vacuum distillation or recrystallization.[4][14]

-

Vacuum Distillation: Distill the crude oil under reduced pressure. 3,4-Dimethylaniline has a boiling point of 116-118°C at 22-25 mmHg.[4]

-

Recrystallization: Dissolve the crude product in a minimal amount of hot petroleum ether or ligroin and cool slowly, ideally in a refrigerator overnight, to induce crystallization.[4][14] Collect the purified crystals by filtration. The reported melting point is in the range of 49-51°C.[14]

Data Summary for Stage 1

| Parameter | Value | Reference |

| Starting Material | 3,4-Dimethylnitrobenzene | [12] |

| Catalyst | 5% Pd/C or Raney Nickel | [6][12] |

| Solvent | Methanol or Ethanol | [8][12] |

| H₂ Pressure | 4-10 bar | [8][13] |

| Temperature | 50-60 °C | [12] |

| Typical Yield | >85% (purified) | [4][12] |

| Melting Point | 49-51 °C | [14] |

| Boiling Point | 226 °C (atm.), 116-118°C (22-25 mmHg) | [4][14] |

Stage 2: Synthesis of this compound

The conversion of the free base amine to its hydrochloride salt is a straightforward acid-base neutralization reaction.[15] This process is often quantitative.

Reaction Principle

The lone pair of electrons on the nitrogen atom of the aniline acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid to form the anilinium ion.

C₆H₃(CH₃)₂NH₂ + HCl → [C₆H₃(CH₃)₂NH₃]⁺Cl⁻

Detailed Experimental Protocol: Salt Formation

Materials & Equipment:

-

Purified 3,4-dimethylaniline

-

Concentrated Hydrochloric Acid (HCl) or HCl gas

-

Anhydrous diethyl ether or isopropanol

-

Beaker or Erlenmeyer flask

-

Stirring apparatus

-

Filtration setup

Procedure:

-

Dissolution: Dissolve the purified 3,4-dimethylaniline (e.g., 10.0 g, 0.0825 mol) in a suitable solvent like anhydrous diethyl ether (100 mL). The choice of solvent is critical; the free base should be soluble, while the hydrochloride salt should be insoluble, allowing it to precipitate.

-

Acidification: While stirring the solution, slowly add a slight molar excess of concentrated hydrochloric acid dropwise.[16] Alternatively, for a completely anhydrous product, bubble dry HCl gas through the solution. A white precipitate of this compound will form immediately.

-

Precipitation and Isolation: Continue stirring for 15-30 minutes in an ice bath to ensure complete precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with several small portions of cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.

-

Drying: Dry the white crystalline solid under vacuum at room temperature or in a desiccator. The melting point of aniline hydrochloride is 198°C; the dimethyl derivative will have a different, higher melting point.[17]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the complete synthesis.

Safety Considerations

-

3,4-Dimethylaniline: This compound is toxic by inhalation, ingestion, and skin absorption.[2] It can cause cyanosis, and prolonged exposure may lead to organ damage.[2] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

3,4-Dimethylnitrobenzene: This is a toxic and combustible compound. Avoid contact and inhalation.

-

Catalysts: Palladium on carbon and Raney Nickel can be pyrophoric, especially when dry or spent. Do not allow the catalyst to dry in the air. Quench spent catalyst carefully under an inert atmosphere or in water.

-

Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. Ensure the reaction is conducted in a properly rated pressure vessel and in an area free from ignition sources.

-

Solvents: Methanol and diethyl ether are flammable. Use appropriate precautions against fire and explosion.

Conclusion

The synthesis of this compound is a well-established and scalable process. The catalytic hydrogenation of 3,4-dimethylnitrobenzene provides a high-yield and clean route to the intermediate free base, 3,4-dimethylaniline. Subsequent treatment with hydrochloric acid quantitatively yields the desired hydrochloride salt. Careful adherence to the described protocols, particularly with respect to catalyst handling and high-pressure hydrogenation, is essential for a safe and successful synthesis. This guide provides the fundamental framework and practical insights necessary for laboratory-scale preparation and process development.

References

-

Organic Syntheses Procedure. (n.d.). 3,4-dimethylaniline. Organic Syntheses. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,4-dimethylaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). The mechanism for the reduction of nitrobenzene to aniline. Retrieved from [Link]

-

ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Aniline Hydrochloride: Chemical Structure, Synthesis, and Market Trends. Retrieved from [Link]

-

RSC Publishing. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. Retrieved from [Link]

- Google Patents. (n.d.). CN102952021B - Synthesis method of 3,4-dimethylaniline.

- Google Patents. (n.d.). US2347652A - Method of making 3,4-dimethylaniline.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Retrieved from [Link]

-

ACS Publications. (1941). Preparation of 3,4-Dimethylaniline. Journal of the American Chemical Society. Retrieved from [Link]

-

YouTube. (2023). Making Aniline HCl. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). p-Aminotetraphenylmethane. Organic Syntheses. Retrieved from [Link]

-

Physics Forums. (2008). Anilinium hydrochloride intermediate formation. Retrieved from [Link]

- aircc. (2017). CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION.

- Google Patents. (n.d.). CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline.

-

NCBI. (n.d.). Aniline and Aniline Hydrochloride. Some Aromatic Amines and related Compounds. Retrieved from [Link]

-

Science Publishing Group. (n.d.). Catalytic Hydrogenation of Dimethyl-Nitrobenzene to Dimethyl-Aniline in a Three-Phase Reactor: Reaction Kinetics and Operation Condition. Retrieved from [Link]

-

Semantic Scholar. (2017). Catalytic Hydrogenation of Dimethylnitrobenzene to Dimethylaniline Over Pd/C Catalysts. Retrieved from [Link]

-

RSC Publishing. (n.d.). Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethylaniline. Retrieved from [Link]

- Google Patents. (n.d.). US4265834A - Process for the catalytic hydrogenation of nitrobenzene.

-

YouTube. (2021). Dimethylaniline : Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Xylidine. Retrieved from [Link]

-

ACS Publications. (n.d.). Preparation of 3,4-Dimethylaniline. Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dimethylaniline-Application_Chemicalbook [chemicalbook.com]

- 3. 3,4-Xylidine - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US2347652A - Method of making 3,4-dimethylaniline - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 8. airccse.com [airccse.com]

- 9. researchgate.net [researchgate.net]

- 10. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. prepchem.com [prepchem.com]

- 13. Catalytic Hydrogenation of Dimethyl-Nitrobenzene to Dimethyl-Aniline in a Three-Phase Reactor: Reaction Kinetics and Operation Condition, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 14. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]

- 15. nbinno.com [nbinno.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

3,4-Dimethylaniline hydrochloride chemical properties and structure

An In-depth Technical Guide to 3,4-Dimethylaniline Hydrochloride for Advanced Research

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of this compound (3,4-DMA HCl), a key chemical intermediate. Moving beyond basic data, we delve into the structural nuances, spectroscopic signatures, and synthetic strategies relevant to professionals in research and drug development. The document is structured to offer field-proven insights, explaining the causality behind experimental choices and ensuring that described protocols are robust and self-validating. We will explore its physicochemical properties, detailed synthetic pathways, reactivity, and critical safety protocols, all substantiated by authoritative references.

Core Chemical Identity and Molecular Structure

This compound is the salt form of the primary arylamine 3,4-dimethylaniline, also known as 3,4-xylidine. The conversion to the hydrochloride salt significantly increases its aqueous solubility compared to the free base, a critical property for many applications in aqueous reaction media.

-

IUPAC Name: 3,4-dimethylaniline;hydrochloride[1]

-

Synonyms: 3,4-Xylidine hydrochloride, 4-Amino-o-xylene hydrochloride

-

Molecular Formula: C₈H₁₂ClN[1]

The structure consists of a 3,4-dimethylanilinium cation and a chloride anion. The positive charge is localized on the nitrogen atom of the ammonium group (-NH₃⁺), which forms an ionic bond with the chloride ion. This ionic character distinguishes its properties from its parent free base.

Caption: Ionic structure of this compound.

Physicochemical Properties

The properties of this compound are intrinsically linked to its salt form, while many fundamental thermal properties are reported for the parent aniline. The following table summarizes key data for both species to provide a complete picture for experimental design.

| Property | Value | Species | Source(s) |

| Molecular Weight | 157.64 g/mol | Hydrochloride Salt | [1] |

| 121.18 g/mol | Free Base | [2][4] | |

| Appearance | White to pale yellow crystalline solid | Hydrochloride Salt | [5] |

| Pale brown crystals or off-white solid; turns reddish-brown on exposure to air | Free Base | [2][6][7] | |

| Melting Point | 49-51 °C (lit.) | Free Base | [3][8][9] |

| Boiling Point | 226 °C (lit.) | Free Base | [3][8] |

| Solubility | Soluble in water | Hydrochloride Salt | [5] |

| <1 g/L in water (24 °C); soluble in ether, methanol, petroleum ether | Free Base | [2][3][8] | |

| pKa | 5.17 (of the conjugate acid, at 25 °C) | Free Base | [3][8] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for the verification and quality control of this compound. The data is typically acquired on the free base, 3,4-dimethylaniline, or the salt can be neutralized in-situ for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the free base in CDCl₃ would exhibit distinct signals: two singlets for the non-equivalent methyl groups (around δ 2.2 ppm), a broad singlet for the amine (-NH₂) protons (around δ 3.5-4.0 ppm), and three signals in the aromatic region (δ 6.5-7.0 ppm) corresponding to the three aromatic protons.[10][11] For the hydrochloride salt, the ammonium (-NH₃⁺) protons would appear as a much broader signal shifted significantly downfield, and the adjacent aromatic protons may experience a slight downfield shift due to the electron-withdrawing effect of the ammonium group.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum of the free base shows eight distinct signals: two for the methyl carbons and six for the aromatic carbons, reflecting the molecule's asymmetry.[2]

-

¹⁵N NMR: The nitrogen-15 NMR spectrum provides direct information about the chemical environment of the nitrogen atom.[12]

Mass Spectrometry (MS)

In a typical electron ionization (EI) mass spectrum, this compound will fragment to show the molecular ion of the free base. The expected molecular ion peak [M]⁺ would be observed at an m/z of 121, corresponding to the mass of 3,4-dimethylaniline.[2]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about functional groups.

-

For the free base (-NH₂): Expect two sharp N-H stretching bands in the 3350-3500 cm⁻¹ region.

-

For the hydrochloride salt (-NH₃⁺): Expect a very broad and strong absorption band from ~2800-3200 cm⁻¹ due to the N-H stretching of the ammonium ion.

-

Common peaks: Both forms will show C-H stretching from the methyl groups (~2850-2970 cm⁻¹) and aromatic C-H stretching (>3000 cm⁻¹), along with characteristic aromatic C=C stretching peaks in the 1500-1600 cm⁻¹ region.[11]

Synthesis and Purification Protocol

The synthesis of this compound is a two-stage process: first, the synthesis of the 3,4-dimethylaniline free base, followed by its conversion to the hydrochloride salt.

Stage 1: Synthesis of 3,4-Dimethylaniline

A common and efficient method is the catalytic hydrogenation of 3,4-dimethyl-1-nitrobenzene.[13] This choice is driven by the high yield and clean conversion, avoiding the harsh conditions or specialized equipment needed for methods like ammonolysis.[14]

Experimental Protocol: Hydrogenation of 3,4-Dimethyl-1-nitrobenzene

-

Reactor Setup: To a hydrogenation vessel, add 3,4-dimethyl-1-nitrobenzene (1 equivalent) and a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add Raney Nickel (approx. 5-10% by weight) as the catalyst under an inert atmosphere (e.g., nitrogen or argon). Raney Nickel is chosen for its high activity at moderate temperatures and pressures.

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the reactor to 5 bar with H₂ and heat to approximately 55 °C.[13]

-

Reaction Monitoring: Maintain the reaction under constant stirring for 2-4 hours. The reaction progress can be monitored by observing the cessation of hydrogen uptake or by techniques like TLC or GC-MS.

-

Workup: After cooling and venting the reactor, the catalyst is carefully filtered off. Caution: Raney Nickel can be pyrophoric and should be handled while wet. The filtrate, containing the product, is concentrated under reduced pressure to yield crude 3,4-dimethylaniline.

Stage 2: Formation and Purification of the Hydrochloride Salt

-

Dissolution: Dissolve the crude 3,4-dimethylaniline in a suitable organic solvent like diethyl ether or isopropanol.

-

Acidification: Cool the solution in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol dropwise with vigorous stirring. The hydrochloride salt is insoluble in these solvents and will precipitate out.

-

Isolation: Collect the precipitated white solid by vacuum filtration.

-

Purification: Wash the solid with cold diethyl ether to remove any unreacted starting material or non-basic impurities.

-

Drying: Dry the purified this compound under vacuum to obtain the final product. The identity and purity should be confirmed by melting point analysis and spectroscopy.

Caption: Workflow for synthesis and purification of 3,4-DMA HCl.

Chemical Reactivity and Key Applications

This compound serves as a stabilized, water-soluble precursor to the highly reactive 3,4-dimethylaniline free base. Its reactivity is governed by the nitrogen atom and the aromatic ring.

-

Acid-Base Chemistry: As a salt of a weak base, it will react with stronger bases to liberate the free 3,4-dimethylaniline. This is the most common first step when it is used as a reactant in a non-acidic medium.

-

Electrophilic Aromatic Substitution: The free aniline is a strongly activated system for electrophilic substitution due to the electron-donating amino group. However, under acidic conditions, the formation of the anilinium ion (-NH₃⁺) deactivates the ring towards electrophiles. This pH-dependent reactivity is a key tool for controlling reaction outcomes.

-

Applications in Drug Development and Synthesis:

-

Vitamin B2 (Riboflavin) Synthesis: Its most prominent role is as a key starting material in the industrial synthesis of Riboflavin.[6][8][15]

-

Dye and Pigment Production: It serves as a precursor in the manufacturing of various azo dyes and other colorants.[6]

-

Research Intermediate: It is used to study electron donor-acceptor (EDA) interactions and as a ligand in the synthesis of organometallic complexes.[3][4]

-

Safety, Handling, and Toxicity

Both this compound and its parent compound are hazardous and must be handled with appropriate precautions.[5] The major hazards stem from the toxicological properties of the aniline component.[6]

GHS Hazard Classification:

| Hazard Code | Description | Source |

| H315 | Causes skin irritation | [1][16] |

| H319 | Causes serious eye irritation | [1][16] |

| H335 | May cause respiratory irritation | [1][16] |

| H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled (for free base) | [17] |

| H373 | May cause damage to organs (blood) through prolonged or repeated exposure (for free base) | [7][17] |

| H411 | Toxic to aquatic life with long-lasting effects (for free base) | [17] |

-

Toxicity: The parent compound, 3,4-dimethylaniline, has a reported oral LD₅₀ in rats of 812 mg/kg.[15] It is toxic by all routes of exposure, including inhalation, ingestion, and dermal absorption.[6]

-

Handling: Use only in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16] Avoid breathing dust.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area.[7][8] Keep away from strong oxidizing agents, acids, and sources of ignition.[7] The compound is sensitive to air and light and may darken over time.[7][18]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

Conclusion

This compound is more than a mere catalogue chemical; it is a versatile and industrially significant intermediate. Its enhanced water solubility and stability make it a preferred form of 3,4-xylidine for various synthetic applications, most notably in the production of Vitamin B2. A thorough understanding of its distinct properties, spectroscopic fingerprints, and the causality behind its synthetic and handling protocols is essential for its safe and effective use in research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). 3,4-Dimethylaniline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,4-dimethylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102952021B - Synthesis method of 3,4-dimethylaniline.

-

Wikipedia. (n.d.). 3,4-Xylidine. Retrieved from [Link]

- Google Patents. (n.d.). US2347652A - Method of making 3,4-dimethylaniline.

-

Wisansky, W. A., & Ansbacher, S. (1941). Preparation of 3,4-Dimethylaniline. Journal of the American Chemical Society, 63(9), 2532–2532. Retrieved from [Link]

-

Chemsrc. (2025). 3,4-Dimethylaniline | CAS#:95-64-7. Retrieved from [Link]

-

Inchem.org. (2021). ICSC 0453 - 3,4-XYLIDINE. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dimethylaniline - Optional[1H NMR] - Spectrum. John Wiley & Sons, Inc. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dimethylaniline - Optional[15N NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, 3,4-Xylidine. Retrieved from [Link]

-

SynZeal. (n.d.). 3,4-Xylidine | 95-64-7. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, 3,4-Xylidine. Retrieved from [Link]

Sources

- 1. This compound | C8H12ClN | CID 12232011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Buy this compound | 7356-54-9 [smolecule.com]

- 6. 3,4-Dimethylaniline-Application_Chemicalbook [chemicalbook.com]

- 7. ICSC 0453 - 3,4-XYLIDINE [inchem.org]

- 8. chembk.com [chembk.com]

- 9. 3,4-Dimethylaniline | CAS#:95-64-7 | Chemsrc [chemsrc.com]

- 10. spectrabase.com [spectrabase.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. spectrabase.com [spectrabase.com]

- 13. prepchem.com [prepchem.com]

- 14. US2347652A - Method of making 3,4-dimethylaniline - Google Patents [patents.google.com]

- 15. 3,4-Xylidine - Wikipedia [en.wikipedia.org]

- 16. aksci.com [aksci.com]

- 17. fishersci.com [fishersci.com]

- 18. pschemicals.com [pschemicals.com]

An In-Depth Technical Guide to 3,4-Dimethylaniline Hydrochloride for Scientific Professionals

This guide provides a comprehensive technical overview of 3,4-Dimethylaniline hydrochloride, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.

Core Chemical Identity

This compound is the salt form of the aromatic amine 3,4-dimethylaniline (also known as 3,4-xylidine). The addition of hydrochloric acid protonates the basic amino group, forming the hydrochloride salt, which often exhibits increased stability and solubility in certain solvents compared to the free base.

Physicochemical Properties

The fundamental properties of this compound and its parent compound are summarized below. These values are critical for experimental design, from reaction setup to purification and storage.

| Property | This compound | 3,4-Dimethylaniline (Free Base) |

| CAS Number | 7356-54-9 | 95-64-7 |

| Molecular Formula | C₈H₁₂ClN | C₈H₁₁N |

| Molecular Weight | 157.64 g/mol | 121.18 g/mol |

| Appearance | Data not widely available; typically a solid | Pale brown crystals or off-white solid |

| Melting Point | Data not widely available | 49-51 °C |

| Boiling Point | Decomposes | 226 °C |

| Solubility | More soluble in aqueous media | Slightly soluble in water; soluble in organic solvents |

Data sourced from PubChem and other chemical suppliers.

Synthesis and Mechanism

The primary route to this compound involves the synthesis of the free base, 3,4-dimethylaniline, followed by its conversion to the hydrochloride salt.

Synthesis of 3,4-Dimethylaniline

Several methods exist for the synthesis of 3,4-dimethylaniline, with the choice of route often depending on the available starting materials, scale, and desired purity.[1] A prevalent and industrially significant method is the catalytic hydrogenation of a corresponding nitroaromatic compound.[1][2]

This is a common and efficient laboratory and industrial method.

Caption: Synthesis of 3,4-Dimethylaniline via Catalytic Hydrogenation.

Causality and Experimental Insight: The nitro group (-NO₂) is highly susceptible to reduction. Catalytic hydrogenation is preferred for its high efficiency and cleaner reaction profiles compared to older methods using metal powders in acid (e.g., Sn/HCl).

-

Catalyst Choice: Noble metal catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) are highly effective but can be expensive. Raney Nickel is a cost-effective alternative widely used in industrial processes, offering excellent activity.[1] The choice of catalyst can influence reaction kinetics and selectivity.

-

Mechanism: The reaction proceeds via a series of intermediates, including nitrosobenzene and phenylhydroxylamine species, on the surface of the metal catalyst.[3][4] Maintaining a sufficient hydrogen flux at the catalyst surface is critical to ensure the complete reduction to the amine and to prevent the accumulation of potentially unstable intermediates or the formation of dimeric byproducts like azoxy- or azobenzenes.[3][5]

-

Solvent: Methanol or ethanol are common solvents as they readily dissolve the starting material and are compatible with the hydrogenation conditions.

The following protocol is adapted from established laboratory procedures.

-

Setup: A pressure reactor (hydrogenator) is charged with 3,4-dimethyl-1-nitrobenzene (e.g., 40.3 g, 266.6 mmol) and methanol (200 mL).

-

Catalyst Addition: Raney Nickel (e.g., 22 g, slurry washed with methanol) is carefully added to the reactor.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 5 bar. The mixture is heated to 55 °C and stirred vigorously for 2 hours.

-

Monitoring: Reaction completion can be monitored by the cessation of hydrogen uptake or by analytical methods like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After cooling and venting the hydrogen, the catalyst is carefully filtered off. The filtrate, containing the 3,4-dimethylaniline product, is then processed for purification.

Conversion to this compound

The conversion of the free base to its hydrochloride salt is a straightforward acid-base neutralization.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN102952021B - Synthesis method of 3,4-dimethylaniline - Google Patents [patents.google.com]

- 3. The hydrogenation of nitrobenzene to aniline: a new mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mt.com [mt.com]

An In-depth Technical Guide to the Solubility of 3,4-Dimethylaniline Hydrochloride in Organic Solvents

Introduction

3,4-Dimethylaniline hydrochloride, the salt form of the organic base 3,4-dimethylaniline (also known as 3,4-xylidine), is a compound of significant interest in various chemical and pharmaceutical contexts.[1] Its applications can range from a precursor in the synthesis of pharmaceuticals like Vitamin B2 to an intermediate in the manufacturing of dyes and other specialty chemicals.[1][2] The solubility of this compound in organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and various analytical procedures. A thorough understanding of its solubility behavior is paramount for researchers, scientists, and drug development professionals to optimize reaction conditions, design effective purification strategies, and develop stable formulations.

This guide provides a comprehensive overview of the factors governing the solubility of this compound in organic solvents. We will delve into the theoretical underpinnings of solubility, explore the interplay of solute and solvent properties, and present practical experimental methodologies for solubility determination. This document is designed to be a valuable resource, offering both foundational knowledge and actionable insights for laboratory applications.

Theoretical Framework for Solubility

The solubility of an ionic compound like this compound in an organic solvent is a complex phenomenon governed by the interplay of several energetic factors. The overarching principle can be summarized by the adage "like dissolves like," which, for ionic compounds, extends to the solvent's ability to overcome the lattice energy of the solid and solvate the resulting ions.

Solute-Solvent Interactions

This compound is an ionic salt, consisting of the 3,4-dimethylanilinium cation and the chloride anion. For dissolution to occur, the solvent molecules must interact favorably with these ions, providing enough energy to break apart the crystal lattice. The key interactions at play are:

-

Ion-Dipole Interactions: Polar solvents possess a permanent dipole moment. The positive end of the solvent's dipole is attracted to the chloride anion, while the negative end is attracted to the 3,4-dimethylanilinium cation. These interactions are crucial for solvating the ions and stabilizing them in solution.

-

Hydrogen Bonding: Protic solvents, such as alcohols, can act as hydrogen bond donors and acceptors. The anilinium cation can donate a hydrogen bond from the -NH3+ group, while the chloride anion can accept hydrogen bonds. Solvents capable of hydrogen bonding can significantly enhance the solubility of amine hydrochlorides.

-

Van der Waals Forces: These are weaker, non-specific interactions that occur between all molecules. While less significant than ion-dipole and hydrogen bonding interactions for ionic solutes, they contribute to the overall solvation energy.

The Role of the Solvent's Dielectric Constant

The dielectric constant of a solvent is a measure of its ability to reduce the electrostatic force between charged particles.[3][4] A high dielectric constant indicates that the solvent can effectively shield the positive and negative ions from each other, preventing them from recombining and precipitating out of solution.[3] Generally, solvents with higher dielectric constants are better at dissolving ionic compounds.[4]

However, the dielectric constant alone is not a perfect predictor of solubility.[3] Specific solute-solvent interactions, such as hydrogen bonding, can play a more dominant role in some cases.[3]

Factors Influencing Solubility

Several factors can influence the solubility of this compound in a given organic solvent:

-

Temperature: The effect of temperature on solubility depends on the enthalpy of solution. For most solids dissolving in liquids, the process is endothermic (absorbs heat), and thus solubility increases with temperature.[5][6] However, there are exceptions, and the effect of temperature should be determined experimentally for each solvent system.

-

Polarity: As discussed, polar solvents are generally better at dissolving ionic compounds. The polarity of a solvent is related to its dipole moment and dielectric constant.

-

Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, water) can donate hydrogen bonds and are generally excellent solvents for amine hydrochlorides. Aprotic polar solvents (e.g., acetone, acetonitrile) lack this ability but can still dissolve ionic compounds to some extent due to their polarity. Non-polar solvents (e.g., hexane, toluene) are generally poor solvents for ionic compounds.

-

pH and Co-solvents: The solubility of an amine hydrochloride can be significantly affected by the pH of the medium. In the presence of a basic co-solvent, the 3,4-dimethylanilinium cation can be deprotonated to the free base, 3,4-dimethylaniline, which has a very different solubility profile (generally more soluble in non-polar organic solvents).

Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Dielectric Constant (Approx. at 20°C)[7] | Dominant Interactions | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | 32.7, 24.6 | Ion-Dipole, Hydrogen Bonding | High | High polarity and hydrogen bonding capability effectively solvate the anilinium cation and chloride anion. |

| Aprotic Polar | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | 37.5, 20.7, 36.7, 46.7 | Ion-Dipole | Moderate to High | High dielectric constants and strong dipole moments allow for effective ion solvation, though they lack hydrogen bond donation. |

| Aprotic Non-Polar | Hexane, Toluene, Diethyl ether | 1.88, 2.38, 4.34 | Van der Waals | Very Low to Insoluble | Low polarity and inability to form strong interactions with ions result in poor solvation. |

| Chlorinated | Dichloromethane, Chloroform | 8.93, 4.81 | Ion-Dipole (weak) | Low to Moderate | Moderate polarity may allow for some dissolution, but the lack of strong hydrogen bonding limits solubility. |

Experimental Determination of Solubility

Accurate determination of solubility requires experimental measurement. The following protocols outline common methods for determining the solubility of a solid compound in an organic solvent.

Equilibrium Solubility Method (Shake-Flask Method)

This is a widely used and reliable method for determining thermodynamic solubility.

3.1.1. Protocol

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can take several hours to days, and the equilibration time should be determined experimentally.[8]

-

Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-warmed or pre-cooled syringe to avoid temperature-induced precipitation. A syringe filter should be used to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the sampled solution using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve of known concentrations must be prepared.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue. This method is less sensitive and requires a non-volatile solute.

-

3.1.2. Self-Validating System

To ensure the trustworthiness of the results, the following checks should be incorporated:

-

Time to Equilibrium: Perform the experiment at different time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration does not change, indicating that equilibrium has been reached.[8]

-

Solid Phase Analysis: After the experiment, analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm that the solid has not undergone any phase changes or solvate formation.

-

Multiple Replicates: Perform the experiment in triplicate to assess the precision of the measurement.

Dynamic (Polythermal) Method

This method involves measuring the temperature at which a known concentration of the solute completely dissolves upon heating or precipitates upon cooling.

3.2.1. Protocol

-

Sample Preparation: Prepare a series of vials containing known concentrations of this compound in the desired solvent.

-

Heating and Observation: Slowly heat the samples while stirring. The temperature at which the last solid particle dissolves is recorded as the dissolution temperature for that concentration.

-

Cooling and Observation (Optional but Recommended): Slowly cool the samples and record the temperature at which precipitation first occurs. The difference between the dissolution and precipitation temperatures can indicate the presence of a metastable zone.

-

Data Analysis: Plot the dissolution temperatures against the corresponding concentrations to generate a solubility curve.

Visualizing Key Concepts

Solute-Solvent Interaction Workflow

Caption: Workflow of solute-solvent interactions in dissolution.

Experimental Workflow for Solubility Determination

Caption: Step-by-step workflow for equilibrium solubility determination.

Conclusion

The solubility of this compound in organic solvents is a multifaceted property that is crucial for its effective application in research and industry. While a high dielectric constant and the ability to form hydrogen bonds are key indicators of a good solvent, experimental determination is essential for obtaining accurate quantitative data. The protocols and theoretical framework presented in this guide provide a solid foundation for understanding, predicting, and measuring the solubility of this important compound. By applying these principles, researchers can make informed decisions about solvent selection, leading to improved process efficiency and product quality.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Journal of Chemical Theory and Computation. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ACS Publications. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2022, June 15). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. ACS Publications. Retrieved from [Link]

-

ResearchGate. (2024, March 22). Relationship electrolyte solubility with dielectric constant solvent? Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025, August 23). 3,4-Dimethylaniline. Retrieved from [Link]

-

ChemBK. (n.d.). 3,4-Dimethylaniline. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

FTLOScience. (n.d.). The Dielectric Constant in Solubility and Solvent Systems. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.95-64-7,3,4-Dimethylaniline Suppliers,MSDS download. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, April 16). Dielectric constant and dissolution of ionic salts. Retrieved from [Link]

-

TutorVista. (2010, May 5). Factors Affecting Solubility [Video]. YouTube. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Burdick & Jackson. (n.d.). Dielectric Constant. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Xylidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Anilinium chloride. Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 0453 - 3,4-XYLIDINE. Retrieved from [Link]

-

CPAChem. (n.d.). 3,4-Dimethylaniline CAS:95-64-7 EC:202-437-4. Retrieved from [Link]

Sources

- 1. 3,4-Xylidine - Wikipedia [en.wikipedia.org]

- 2. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. ftloscience.com [ftloscience.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Dielectric Constant [macro.lsu.edu]

- 8. pubs.acs.org [pubs.acs.org]

3,4-Dimethylaniline Hydrochloride: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of the physical and chemical characteristics of 3,4-dimethylaniline hydrochloride (also known as 3,4-xylidine hydrochloride). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in a laboratory setting. While comprehensive experimental data for the hydrochloride salt is limited in publicly available literature, this guide extrapolates its expected properties from the well-characterized free base, 3,4-dimethylaniline, and fundamental chemical principles.

Introduction: Understanding the Significance

3,4-Dimethylaniline is a primary arylamine that serves as a crucial intermediate in the synthesis of various commercially important chemicals, including dyes and pesticides.[1][2] Its most notable application is in the production of riboflavin (Vitamin B2).[1][2][3] The hydrochloride salt is often prepared to enhance the compound's stability and solubility in aqueous solutions, a common requirement in many organic reactions and biological assays. This guide will focus on the physical and chemical attributes that are critical for its handling, characterization, and application in a research context.

Molecular Structure and Properties

The structural representation of this compound is fundamental to understanding its chemical behavior.

Figure 1: Chemical structure of this compound.

Molecular Formula: C₈H₁₂ClN[4]

Molecular Weight: 157.64 g/mol [4]

Physical Characteristics

The physical properties of this compound are expected to differ from its free base due to the presence of the ionic hydrochloride group.

| Property | 3,4-Dimethylaniline (Free Base) | This compound (Expected) | Source |

| Appearance | White to light yellow or reddish-brown crystalline solid.[5] Turns reddish to brown on exposure to air.[2] | Expected to be a crystalline solid, likely white to off-white in color. | Inferred |

| Melting Point | 49-51 °C | Expected to be significantly higher than the free base due to its ionic nature. | [1] |

| Boiling Point | 226 °C | Decomposes upon heating. | [1] |

| Solubility | Slightly soluble in water (<1 g/L at 24 °C). Soluble in ether, methanol, and petroleum ether.[6] | Expected to have significantly higher solubility in water and other polar solvents compared to the free base. | [6] |

Expert Insight: The conversion of the amine to its hydrochloride salt introduces ionic character, which drastically increases its melting point and aqueous solubility. This is a deliberate strategy often employed in drug development to improve the bioavailability of amine-containing active pharmaceutical ingredients.

Preparation and Purification

The hydrochloride salt is typically prepared by treating the free base, 3,4-dimethylaniline, with hydrochloric acid.

Synthesis of this compound from 3,4-Dimethylaniline

Protocol:

-

Dissolution: Dissolve a known quantity of 3,4-dimethylaniline in a suitable organic solvent, such as diethyl ether or isopropanol, in a flask.

-

Acidification: While stirring, slowly add a stoichiometric equivalent of concentrated hydrochloric acid or a solution of hydrogen chloride in a compatible solvent. The reaction is exothermic, so cooling the flask in an ice bath is recommended.

-

Precipitation: The this compound will precipitate out of the solution as a solid. Continue stirring for a short period to ensure complete reaction.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of the cold organic solvent used for the reaction to remove any unreacted starting material or impurities.

-

Drying: Dry the purified this compound in a vacuum oven at a moderate temperature to remove any residual solvent.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Xylidine - Wikipedia [en.wikipedia.org]

- 4. This compound | C8H12ClN | CID 12232011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chembk.com [chembk.com]

A Spectroscopic Deep Dive: Unveiling the Molecular Signature of 3,4-Dimethylaniline Hydrochloride

This technical guide provides an in-depth analysis of the spectroscopic data for 3,4-Dimethylaniline hydrochloride, a compound of significant interest in pharmaceutical and chemical synthesis. Understanding the unique spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical transformations. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, offering not just the raw data, but also the underlying scientific principles and practical considerations for researchers, scientists, and drug development professionals.

Introduction: The Importance of Spectroscopic Characterization

This compound, the salt of the aromatic amine 3,4-dimethylaniline, presents a distinct spectroscopic profile compared to its free-base counterpart due to the protonation of the amino group. This protonation significantly alters the electronic environment of the molecule, leading to characteristic shifts and patterns in its NMR, IR, and UV-Vis spectra. Accurate interpretation of these spectra is a cornerstone of modern chemical analysis, ensuring the integrity of starting materials and the successful synthesis of target compounds.

This guide will navigate the theoretical underpinnings and practical applications of each spectroscopic technique in the context of this compound, providing a comprehensive reference for laboratory professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, we can glean detailed information about the connectivity and chemical environment of each atom.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the methyl protons, and the protons of the ammonium group. The protonation of the amine to an ammonium group (-NH₃⁺) is a key feature that distinguishes the hydrochloride salt from the free amine.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Acquisition Parameters: Standard acquisition parameters for ¹H NMR are typically sufficient. This includes a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation and Causality:

The protonation of the nitrogen atom causes a significant downfield shift of the adjacent aromatic protons due to the electron-withdrawing nature of the -NH₃⁺ group.[1] This effect is most pronounced for the proton ortho to the ammonium group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (ortho to -NH₃⁺) | 7.0 - 7.5 | d | 1H |

| Aromatic H (ortho to -CH₃) | 6.8 - 7.2 | d | 1H |

| Aromatic H (meta to -NH₃⁺) | 6.8 - 7.2 | s | 1H |

| -NH₃⁺ | Variable (broad) | s | 3H |

| -CH₃ (para to -NH₃⁺) | ~2.2 | s | 3H |

| -CH₃ (meta to -NH₃⁺) | ~2.1 | s | 3H |

Note: The chemical shift of the -NH₃⁺ protons is highly variable and depends on factors such as solvent, concentration, and temperature. The signal is often broad due to quadrupolar relaxation and exchange with residual water.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR compared to ¹H NMR, dissolved in a deuterated solvent.

-

Instrument: A high-field NMR spectrometer with a broadband probe.

-

Acquisition Parameters: Proton-decoupled mode is standard to simplify the spectrum to single lines for each carbon. A sufficient number of scans and a suitable relaxation delay are necessary, especially for quaternary carbons which have longer relaxation times.

Data Interpretation and Causality:

Similar to ¹H NMR, the electron-withdrawing effect of the -NH₃⁺ group influences the chemical shifts of the aromatic carbons. The carbon atom bonded to the ammonium group (ipso-carbon) will be shifted downfield.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-NH₃⁺ (ipso) | 135 - 145 |

| C-CH₃ (ipso) | 130 - 140 |

| Aromatic CH | 115 - 130 |

| -CH₃ | 15 - 25 |

Note: The exact chemical shifts can be influenced by the solvent and concentration. Assignments can be confirmed using two-dimensional NMR techniques like HSQC and HMBC.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the presence of these groups.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the spectrum can be acquired using a KBr pellet or as a mull (e.g., Nujol). Attenuated Total Reflectance (ATR) is a modern, convenient alternative that requires minimal sample preparation.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Interpretation and Causality:

The IR spectrum of this compound will show characteristic bands for the ammonium group, the aromatic ring, and the methyl groups. The protonation of the amine to an ammonium salt results in the appearance of N-H stretching and bending vibrations that are distinct from those of a primary amine.[2][3]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (-NH₃⁺) | 3200 - 2800 (broad) | Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-CH₃) | 2980 - 2850 | Medium |

| N-H Bend (-NH₃⁺) | 1620 - 1560 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-N Stretch | 1335 - 1250 | Strong |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Strong |

Note: The broadness of the N-H stretching band in the hydrochloride salt is a key diagnostic feature and is due to hydrogen bonding in the solid state. This is a significant difference from the sharper N-H stretching bands of the free amine.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Acquisition: A baseline is recorded with the pure solvent in both the sample and reference cuvettes. The spectrum of the sample is then recorded over a range of wavelengths (typically 200-400 nm for this compound).

Data Interpretation and Causality:

The UV-Vis spectrum of an aromatic compound is dominated by π → π* transitions. In aniline derivatives, the lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic ring, which affects the energy of these transitions. Upon protonation to the anilinium ion, this lone pair is no longer available for resonance.[1] This results in a hypsochromic (blue) shift of the absorption maximum (λmax) compared to the free aniline. The spectrum of the anilinium ion will more closely resemble that of a substituted benzene without the strong auxochromic effect of the amino group.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| 3,4-Dimethylaniline | Ethanol | ~240, ~290 | ~8300, ~1800 |

| This compound | Water/Ethanol | ~203, ~254 | - |

Workflow and Data Integration

A comprehensive analysis of this compound involves the integration of data from all three spectroscopic techniques. The following diagram illustrates a typical workflow for the characterization of this compound.

Sources

The Genesis of a Key Intermediate: A Technical Guide to the Synthesis of 3,4-Dimethylaniline Hydrochloride

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways to 3,4-Dimethylaniline hydrochloride, a critical intermediate in the pharmaceutical and chemical industries, notably in the synthesis of Vitamin B2 (Riboflavin). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive analysis of the primary and alternative starting materials and their corresponding synthetic methodologies. The guide emphasizes the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in established chemical principles.

Introduction: The Significance of this compound

3,4-Dimethylaniline, also known as 3,4-xylidine, is an aromatic amine of significant industrial value. Its hydrochloride salt is often the preferred form for handling, purification, and subsequent reactions due to its increased stability and crystallinity. The primary application of this compound lies in its role as a key precursor in the multi-step synthesis of riboflavin.[1][2] Beyond this vital role, it also serves as an intermediate in the production of various dyes and pesticides.[1][3] The selection of an appropriate synthetic route is paramount and is dictated by factors such as cost of starting materials, scalability, yield, and environmental impact.

Primary Industrial Synthesis: The Reduction of 3,4-Dimethylnitrobenzene

The most prevalent and economically viable industrial-scale synthesis of 3,4-dimethylaniline commences with the nitration of o-xylene to yield 3,4-dimethylnitrobenzene, which is subsequently reduced to the desired aniline. This two-step process is favored for its relatively high yields and the availability of the foundational starting material, o-xylene.

Causality of Starting Material Selection: o-Xylene

O-xylene is a readily available and cost-effective petrochemical derivative. Its nitration, while producing a mixture of isomers, can be optimized to favor the formation of 3,4-dimethylnitrobenzene. The subsequent reduction of the nitro group is a well-established and high-yielding transformation.

Experimental Workflow: From o-Xylene to 3,4-Dimethylaniline

Caption: Workflow for the synthesis of 3,4-Dimethylaniline from o-Xylene.

Catalytic Hydrogenation of 3,4-Dimethylnitrobenzene

The reduction of the nitro group is most efficiently achieved via catalytic hydrogenation. This method offers high selectivity and avoids the use of stoichiometric metal reductants, which can generate significant waste.

Key Catalysts and Conditions:

| Catalyst | Pressure | Temperature | Solvent | Yield | Reference |

| Raney Nickel | 5 bar H₂ | 55°C | Methanol | High | [4] |

| Pd/C (5%) | 4-10 bar H₂ | 70-130°C | Ethanol | >95% | [5][6] |

| Platinum | Not specified | Not specified | Not specified | High | [7] |

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel [4]

-

Reactor Setup: A pressure-resistant hydrogenation reactor is charged with 3,4-dimethyl-1-nitrobenzene (40.32 g, 266.6 mmol) and Raney nickel (22 g) in methanol (200 ml).

-

Hydrogenation: The reactor is pressurized with hydrogen gas to 5 bar and heated to 55°C with stirring. The reaction is monitored by gas chromatography.

-

Reaction Completion: The reaction is typically complete within 2 hours, showing no byproducts.

-

Work-up: The catalyst is removed by hot filtration. The solvent is concentrated, and the product is isolated.

Alternative Synthetic Route: Ammonolysis of 4-Bromo-o-xylene

An alternative and highly effective method for producing isomer-free 3,4-dimethylaniline involves the high-pressure ammonolysis of 4-bromo-o-xylene.[8] This route is particularly advantageous when a high degree of purity is required, as it avoids the isomeric separation challenges associated with the nitration of o-xylene.[8]

Rationale for Starting Material: 4-Bromo-o-xylene

4-Bromo-o-xylene can be synthesized with high regioselectivity from o-xylene. Its subsequent reaction with ammonia directly introduces the amino group at the desired position, ensuring the formation of a single product isomer.

Experimental Workflow: Ammonolysis Pathway

Caption: Synthesis of 3,4-Dimethylaniline via ammonolysis of 4-Bromo-o-xylene.

Experimental Protocol: High-Pressure Ammonolysis[7][8]

-

Reactor Charging: A steel reaction vessel is charged with 4-bromo-o-xylene (200 g, 1.08 moles), copper wire (14 g), and 28% aqueous ammonia (600 ml) containing cuprous chloride (12 g).

-

Reaction Conditions: The vessel is heated to 195°C and rocked for 14 hours. The internal pressure will rise to 700–1000 psi.

-

Work-up: After cooling, the organic and aqueous layers are separated. The organic layer is treated with 40% sodium hydroxide and steam distilled to yield the crude amine.

-

Purification: The crude product is dissolved in 8% hydrochloric acid, extracted with ether to remove unreacted starting material, and then the acidic solution is made alkaline with sodium hydroxide. A final steam distillation followed by recrystallization from petroleum ether yields pure 3,4-dimethylaniline. This procedure can yield up to 79% of the desired product.[7]

Other Noteworthy Synthetic Approaches

While the aforementioned routes are the most common, other starting materials have been reported for the synthesis of 3,4-dimethylaniline. These are often employed in specific contexts or for smaller-scale preparations.

-

From 3-Chloromethyl-4-methylnitrobenzene: This method involves a simultaneous catalytic hydrogenation and dechlorination to yield 3,4-dimethylaniline. A water-soluble palladium complex catalyst has been developed for this transformation, allowing for easy catalyst recovery and reuse.[9]

-

From 3,4-Dimethylphenol: The reaction of 3,4-dimethylphenol with ammonia in the presence of ammonium bromide and zinc bromide at high temperatures can produce 3,4-dimethylaniline.[7]

-

From 3,4-Dimethylacetophenone: A Beckmann rearrangement of the corresponding oxime, or a reaction with hydrazoic acid, can also lead to the formation of 3,4-dimethylaniline.[7][10]

Synthesis of this compound

The conversion of the free base, 3,4-dimethylaniline, to its hydrochloride salt is a straightforward acid-base neutralization reaction. This step is often integrated into the purification process.

Rationale for Salt Formation

The hydrochloride salt exhibits greater stability, is typically a crystalline solid that is easier to handle than the oily free base, and is less susceptible to aerial oxidation.[3] Purification via recrystallization is also more effective with the salt.

General Protocol for Hydrochloride Formation

-

Dissolution: The purified 3,4-dimethylaniline is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol.

-

Acidification: A solution of hydrochloric acid (either concentrated aqueous HCl or anhydrous HCl in a solvent) is added dropwise with stirring.

-

Precipitation: The this compound will precipitate out of the solution.

-

Isolation and Drying: The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

Conclusion

The synthesis of this compound is a well-established process with several viable routes. The choice of starting material is a critical decision, with the reduction of 3,4-dimethylnitrobenzene (derived from o-xylene) being the most common industrial method due to economic considerations. For applications requiring exceptionally high purity and the avoidance of isomers, the ammonolysis of 4-bromo-o-xylene presents a robust alternative. The final conversion to the hydrochloride salt enhances the stability and handling of this important chemical intermediate. This guide provides the foundational knowledge for researchers and developers to select and implement the most appropriate synthetic strategy for their specific needs.

References

-

PrepChem.com. Synthesis of 3,4-dimethylaniline. [Link]

-

Organic Syntheses. 3,4-dimethylaniline - Organic Syntheses Procedure. [Link]

- Google Patents. CN102952021B - Synthesis method of 3,4-dimethylaniline.

- Google Patents. US2347652A - Method of making 3,4-dimethylaniline.

- Google Patents. CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline.

-

AIRCC Publishing Corporation. CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION. [Link]

-

Organic Syntheses. m-NITRODIMETHYLANILINE - Organic Syntheses Procedure. [Link]

-

RSC Publishing. One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. [Link]

-

ChemBK. 3,4-Dimethylanilin. [Link]

-

Journal of the American Chemical Society. Preparation of 3,4-Dimethylaniline. [Link]

-

Science Publishing Group. Catalytic Hydrogenation of Dimethyl-Nitrobenzene to Dimethyl-Aniline in a Three-Phase Reactor: Reaction Kinetics and Operation Condition. [Link]

-

LookChem. Purification of N,N-Dimethylaniline - Chempedia. [Link]

-

Semantic Scholar. Catalytic Hydrogenation of Dimethylnitrobenzene to Dimethylaniline Over Pd/C Catalysts. [Link]

-

RSC Publishing. Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles. [Link]

-

ResearchGate. The synthetic route of N, N-Dimethylaniline | Download Scientific Diagram. [Link]

- Google Patents.

-

YouTube. Dimethylaniline : Synthesis. [Link]

-

ChemBK. 3,4-Dimethylaniline. [Link]

-

Slideshare. Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses | PDF. [Link]

-

PubChem. 3,4-Dimethylaniline | C8H11N | CID 7248. [Link]

Sources

- 1. 3,4-Dimethylaniline-Application_Chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chembk.com [chembk.com]

- 4. prepchem.com [prepchem.com]

- 5. airccse.com [airccse.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US2347652A - Method of making 3,4-dimethylaniline - Google Patents [patents.google.com]

- 9. CN102952021B - Synthesis method of 3,4-dimethylaniline - Google Patents [patents.google.com]

- 10. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]

An In-Depth Technical Guide to the Stability and Storage of 3,4-Dimethylaniline Hydrochloride

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling protocols for 3,4-Dimethylaniline Hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical technical data with field-proven insights to ensure the long-term integrity and reliability of this important chemical intermediate.

Introduction: The Critical Role of Compound Integrity

3,4-Dimethylaniline, also known as 3,4-xylidine, is a primary arylamine used in the synthesis of various commercial products, including dyes, pesticides, and pharmaceuticals like Vitamin B2 (Riboflavin).[1][2] For scientific and developmental applications, it is often supplied as a hydrochloride salt (C₈H₁₁N·HCl) to enhance its stability and handling characteristics.[3] The integrity of this compound is paramount; degradation not only results in the loss of valuable material but can also introduce impurities that may compromise experimental outcomes, lead to failed syntheses, or pose unforeseen toxicological risks.[4][5] This guide elucidates the factors governing the stability of this compound and provides a framework for its proper management.

Chemical Profile and Inherent Stability

Understanding the molecule's structure is fundamental to predicting its behavior. This compound is an aromatic amine salt. The protonation of the amino group to form the hydrochloride salt is a key feature that dictates its stability profile.

Table 1: Physicochemical Properties of 3,4-Dimethylaniline and its Hydrochloride Salt

| Property | 3,4-Dimethylaniline (Free Base) | This compound | Rationale & Significance |

| CAS Number | 95-64-7[6] | 7356-54-9[3] | Unique identifiers for substance registration. |

| Molecular Formula | C₈H₁₁N[2] | C₈H₁₂ClN[3] | The addition of HCl increases molecular weight and changes properties. |

| Molecular Weight | 121.18 g/mol [2] | 157.64 g/mol [3] | Important for stoichiometric calculations. |

| Appearance | Pale brown crystals or off-white solid.[2] | Crystalline solid. | The physical state under standard conditions. |

| Melting Point | 49-51 °C[1] | Not specified, but expected to be higher. | Salt formation typically increases the melting point. |